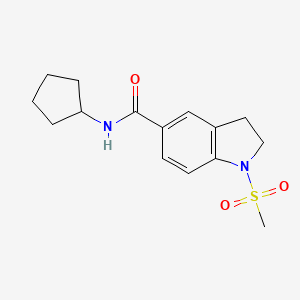
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide exerts its antitumor effects by inhibiting the activity of EZH2, which is involved in the epigenetic regulation of gene expression. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide can reverse these epigenetic changes and restore normal gene expression patterns, thereby inhibiting tumor growth and promoting apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of its biochemical effects, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to induce global changes in histone methylation patterns, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its potent and selective inhibition of EZH2, which makes it a valuable tool for studying the role of EZH2 in various biological processes. However, one limitation of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of synthesis may limit its widespread use in academic research.
Orientations Futures
There are several potential future directions for the research and development of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide and related compounds. One area of interest is the development of combination therapies that target multiple epigenetic regulators, such as EZH2 and DNA methyltransferases. Another potential direction is the investigation of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide in combination with immunotherapy agents, such as checkpoint inhibitors, which may enhance the antitumor immune response. Finally, further studies are needed to elucidate the mechanisms of resistance to EZH2 inhibitors and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the indoline ring, and the introduction of the methylsulfonyl and cyclopentyl groups. The detailed synthesis method has been described in a research paper published in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition to its anticancer effects, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been investigated for its potential therapeutic applications in other diseases, such as sickle cell disease and inflammatory disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-9-8-11-10-12(6-7-14(11)17)15(18)16-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZNXYLPBRDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
